![molecular formula C14H17Cl2NO2 B2879468 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide CAS No. 2411274-76-3](/img/structure/B2879468.png)
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide is a synthetic organic compound characterized by the presence of a chloro-substituted amide group and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide typically involves the reaction of 3-chlorobenzyl chloride with oxirane to form the oxolane ring, followed by the introduction of the chloro-substituted amide group through a reaction with 2-chloropropanoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro groups or to convert the amide group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted amide group can form hydrogen bonds and other interactions with active sites, while the oxolane ring provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide
- 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]butanamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the chloro-substituted amide group and the oxolane ring provides a distinct set of chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
2-chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10(15)13(18)17-14(5-6-19-9-14)8-11-3-2-4-12(16)7-11/h2-4,7,10H,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGYVTWNAMTQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOC1)CC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
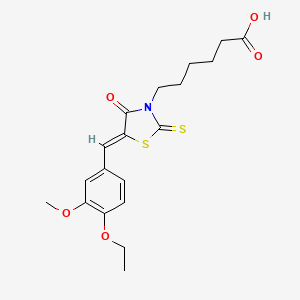
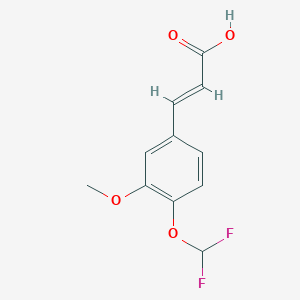
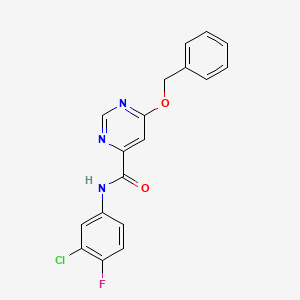
![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B2879391.png)
![4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2879392.png)
![[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride](/img/structure/B2879393.png)

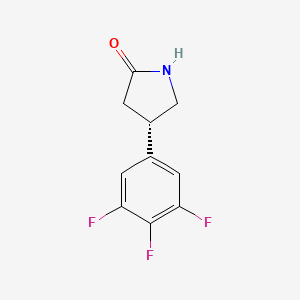
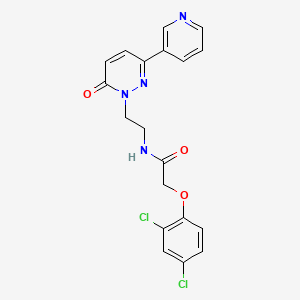
![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2879402.png)
![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879404.png)

![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2879407.png)
